DDO-2093

Descripción

Propiedades

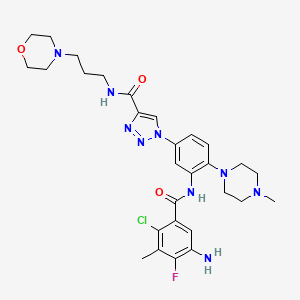

Fórmula molecular |

C29H37ClFN9O3 |

|---|---|

Peso molecular |

614.1 g/mol |

Nombre IUPAC |

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide |

InChI |

InChI=1S/C29H37ClFN9O3/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41) |

Clave InChI |

MPTAUAHHFUFKAG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl |

Origen del producto |

United States |

Foundational & Exploratory

DDO-2093: A Technical Guide to its Mechanism of Action as a Potent MLL1-WDR5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 is a potent small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a central role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a key driver in various cancers, particularly acute leukemias with MLL1 rearrangements. This compound disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation at target gene promoters, subsequently causing cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to the MLL1-WDR5 Axis in Oncology

The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase that is a core component of a larger protein complex. The catalytic activity of MLL1 is dependent on its interaction with other proteins, most notably WDR5, RbBP5, and ASH2L.[1] WDR5 acts as a crucial scaffolding protein, binding directly to a conserved "Win" motif on MLL1 and facilitating the assembly of the entire MLL1 core complex.[2] This fully assembled complex is then able to catalyze the mono-, di-, and tri-methylation of H3K4, an epigenetic mark strongly associated with active gene transcription.[3][4]

In certain cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic fusion proteins.[2][5] These fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes, leading to their sustained overexpression and the promotion of leukemogenesis.[2][3] Therefore, inhibiting the activity of the MLL1 complex presents a promising therapeutic strategy for these malignancies.

This compound: A Potent Inhibitor of the MLL1-WDR5 Interaction

This compound is a phenyltriazole scaffold-based small molecule designed to specifically disrupt the MLL1-WDR5 protein-protein interaction.[6] By competitively binding to WDR5 at the site of MLL1 interaction, this compound effectively prevents the assembly of a functional MLL1 core complex.[3][6] This leads to a selective inhibition of the complex's histone methyltransferase activity.[2][3]

Quantitative Data

The potency of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative metrics for this compound's activity.

| Parameter | Value | Description | Reference(s) |

| IC50 | 8.6 nM | The half maximal inhibitory concentration required to disrupt the MLL1-WDR5 interaction in a biochemical assay. | [1][2] |

| Kd | 11.6 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to WDR5. | [1][2][6] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound can be understood through its impact on the MLL1 signaling pathway. In normal cellular function, the MLL1 complex is recruited to the promoters of target genes, leading to H3K4 trimethylation and subsequent gene expression. In MLL-rearranged leukemias, this process is hijacked to drive oncogenesis. This compound intervenes at a critical step in this pathway.

Caption: Signaling pathway of the MLL1 complex and the inhibitory action of this compound.

Downstream Cellular Effects:

-

Inhibition of H3K4 Methylation: By disrupting the MLL1-WDR5 interaction, this compound leads to a significant reduction in the levels of H3K4 trimethylation at the promoter regions of MLL1 target genes.[7][8]

-

Suppression of Oncogenic Gene Expression: The decrease in H3K4me3 results in the downregulation of key oncogenes such as HOXA9 and MYC, which are critical for the survival and proliferation of leukemia cells.[3]

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of these pro-survival genes leads to cell cycle arrest and the induction of apoptosis in MLL-rearranged leukemia cells.[7]

-

Myeloid Differentiation: this compound has been shown to promote the differentiation of leukemic blasts into more mature myeloid cells.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MLL1-WDR5 Interaction

This assay is used to quantify the inhibitory effect of this compound on the MLL1-WDR5 interaction in a high-throughput format.[9][10]

Caption: Workflow for a TR-FRET assay to measure MLL1-WDR5 inhibition.

Protocol:

-

Reagent Preparation:

-

Recombinant GST-tagged WDR5 and a biotinylated peptide corresponding to the MLL1 Win-motif are used.

-

A terbium (Tb)-cryptate labeled anti-GST antibody serves as the FRET donor, and streptavidin conjugated to d2 acts as the FRET acceptor.

-

This compound is serially diluted to the desired concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, GST-WDR5, biotinylated MLL1 peptide, and this compound are combined and incubated.

-

The Tb-anti-GST antibody and streptavidin-d2 are then added to the wells.

-

The plate is incubated to allow for binding to occur.

-

-

Data Acquisition and Analysis:

-

The plate is read using a TR-FRET-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for terbium) and 665 nm (for d2).

-

The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated. A decrease in this ratio indicates inhibition of the MLL1-WDR5 interaction.

-

The IC50 value is determined by plotting the FRET ratio against the concentration of this compound.

-

AlphaLISA Assay for MLL1-WDR5 Interaction

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another sensitive, bead-based method to quantify PPI inhibition.[11][12]

Caption: Workflow for an AlphaLISA assay to measure MLL1-WDR5 inhibition.

Protocol:

-

Reagent Preparation:

-

Recombinant His-tagged WDR5 and a biotinylated MLL1 peptide are used.

-

Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads are utilized.

-

Serial dilutions of this compound are prepared.

-

-

Assay Procedure:

-

His-WDR5, biotinylated MLL1 peptide, and this compound are incubated together in an appropriate assay buffer.

-

A mixture of Donor and Acceptor beads is added to the wells.

-

The plate is incubated in the dark to allow for bead-protein complex formation.

-

-

Data Acquisition and Analysis:

-

The plate is read on an Alpha-enabled plate reader.

-

In the presence of the MLL1-WDR5 interaction, the Donor and Acceptor beads are brought into proximity, generating a luminescent signal.

-

This compound-mediated inhibition results in a decreased signal, from which an IC50 value can be calculated.

-

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.[13][14]

Protocol (using a reagent like CellTiter-Glo® for viability and Caspase-Glo® 3/7 for apoptosis):

-

Cell Culture and Treatment:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11) are seeded in 96-well plates.[6]

-

Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

Viability Assay:

-

A luminescent cell viability reagent (which measures ATP levels) is added to the wells.

-

The plate is incubated to allow for signal stabilization.

-

Luminescence is measured using a plate reader. A decrease in signal corresponds to a reduction in cell viability.

-

-

Apoptosis Assay:

-

A luminescent caspase-3/7 activity reagent is added to a parallel set of treated cells.

-

The plate is incubated to allow for the cleavage of the substrate by activated caspases.

-

Luminescence is measured, with an increase in signal indicating the induction of apoptosis.

-

Conclusion

This compound is a highly potent and specific inhibitor of the MLL1-WDR5 protein-protein interaction. Its mechanism of action involves the disruption of the MLL1 core complex, leading to the suppression of H3K4 methylation and the downregulation of key oncogenic target genes. This, in turn, induces cell cycle arrest, apoptosis, and differentiation in cancer cells, particularly those with MLL1 rearrangements. The robust in vitro and in vivo activity of this compound underscores the therapeutic potential of targeting the MLL1-WDR5 axis in oncology.[6] Further research and clinical development of this compound and similar inhibitors are warranted.

References

- 1. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development of inhibitors targeting the Mixed lineage leukemia 1 (MLL1)-WD repeat domain 5 protein (WDR5) Protein-Protein Interaction. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular Devices Support Portal [support.moleculardevices.com]

- 10. dcreport.org [dcreport.org]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 14. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]

DDO-2093: A Potent Inhibitor of the MLL1-WDR5 Interaction for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DDO-2093 is a highly potent, small-molecule inhibitor targeting the protein-protein interaction (PPI) between the Mixed Lineage Leukemia 1 (MLL1) protein and the WD repeat-containing protein 5 (WDR5).[1][2][3][4][5] This interaction is a critical component of the MLL1 methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[6][7] Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias. This compound disrupts the MLL1-WDR5 interaction, thereby inhibiting the enzymatic activity of the MLL1 complex and showing promise as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the underlying signaling pathways.

Introduction to the MLL1-WDR5 Axis in Cancer

The MLL1 protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis.[6] The catalytic activity of MLL1 is dependent on its assembly into a core complex with several other proteins, including WDR5, RbBP5, and ASH2L.[7] WDR5 is essential for the integrity and function of this complex, as it acts as a scaffold, binding directly to MLL1 and presenting the histone H3 tail for methylation.[6][7]

In many forms of acute leukemia, chromosomal translocations involving the MLL1 gene result in the production of MLL fusion proteins. These fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 genes, leading to their overexpression and the promotion of leukemogenesis.[6] Therefore, inhibiting the activity of the MLL1 complex by disrupting the MLL1-WDR5 interaction presents a promising therapeutic strategy for these cancers.[8]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the MLL1-WDR5 protein-protein interaction.[1][2][4] By binding to WDR5, this compound prevents its association with MLL1, leading to the disassembly of the MLL1 core complex and the inhibition of its histone methyltransferase activity.[8] This disruption results in a dose-dependent reduction in the levels of mono-, di-, and trimethylation of H3K4.[1][2]

Figure 1: Mechanism of MLL1-WDR5 Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high potency in biochemical and cellular assays, as well as its in vivo efficacy.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| IC50 | 8.6 nM | The half maximal inhibitory concentration for the disruption of the MLL1-WDR5 interaction.[1][2][3][4][5] |

| Kd | 11.6 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to WDR5.[1][2][3][4] |

Table 2: Cellular and In Vivo Activity of this compound

| Assay | Cell Line / Model | Treatment | Result |

| Gene Expression | Leukemia cells | 5 µM this compound for 7 days | Inhibition of MLL-fusion protein dependent gene expression (HOXA9 and Meis1).[1][2] |

| Histone Methylation | Cellular Assay | Dose-dependent | Reduction in mono-, di-, and trimethylation of H3K4.[1][2] |

| In Vivo Tumor Growth | MV4-11 xenograft mouse model | 20-80 mg/kg, i.p., every other day for 21 days | Significant, dose-dependent suppression of tumor size and weight.[1][2] |

| Tumor Growth Inhibition (GI) | MV4-11 xenograft mouse model | 20, 40, and 80 mg/kg | 13.7%, 37.6%, and 63.9% growth inhibition, respectively.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the MLL1-WDR5 interaction by this compound in a biochemical setting.

Figure 2: TR-FRET Assay Workflow for MLL1-WDR5 Inhibition.

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

-

Recombinant His-tagged WDR5 and a biotinylated or fluorescently labeled peptide derived from the WDR5-binding domain of MLL1.

-

Terbium (Tb)-conjugated anti-His antibody (Donor).

-

Streptavidin-conjugated dye (e.g., d2) or a directly labeled fluorescent peptide (Acceptor).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer, His-WDR5, and the MLL1 peptide to the wells of a low-volume 384-well plate.

-

Add this compound at various concentrations.

-

Incubate at room temperature for 30 minutes.

-

Add the Tb-anti-His antibody and the acceptor molecule.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for the acceptor).

-

The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the MLL1-WDR5 interaction and its inhibition by this compound.

Methodology:

-

Reagents and Buffers:

-

AlphaLISA Buffer: (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Recombinant GST-tagged MLL1 and Biotinylated-WDR5.

-

Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add GST-MLL1, Biotin-WDR5, and this compound to the wells of a 384-well ProxiPlate.

-

Incubate for 60 minutes at room temperature.

-

Add anti-GST Acceptor beads and incubate for 60 minutes in the dark.

-

Add Streptavidin Donor beads and incubate for 30 minutes in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader. The intensity of the luminescent signal is proportional to the extent of the MLL1-WDR5 interaction.

-

Cellular Assay for H3K4 Methylation

This experiment assesses the effect of this compound on the levels of H3K4 methylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant leukemia cell line (e.g., MV4-11) in appropriate media.

-

Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).

-

-

Histone Extraction and Western Blotting:

-

Harvest the cells and perform histone extraction using an acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative levels of H3K4 methylation.

-

In Vivo Xenograft Mouse Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation:

-

Subcutaneously implant human acute myeloid leukemia cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20, 40, 80 mg/kg) or vehicle via intraperitoneal (i.p.) injection on a specified schedule (e.g., every other day for 21 days).

-

-

Efficacy Assessment:

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Signaling Pathway and Logical Relationships

The MLL1-WDR5 interaction is a central node in a signaling pathway that ultimately controls the expression of key genes involved in cell proliferation and differentiation.

Figure 3: The MLL1-WDR5 Signaling Pathway in Leukemogenesis.

Conclusion

This compound is a potent and specific inhibitor of the MLL1-WDR5 interaction, with demonstrated activity in both biochemical and cellular assays, as well as in a preclinical cancer model. Its ability to disrupt the MLL1 complex, inhibit H3K4 methylation, and suppress tumor growth highlights its potential as a valuable chemical probe for studying the biology of MLL1 and as a promising lead compound for the development of novel epigenetic therapies for leukemia and other cancers driven by MLL1 dysregulation. This guide provides a foundational resource for researchers and drug developers working with this compound and other inhibitors of this critical cancer target.

References

- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altogenlabs.com [altogenlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

DDO-2093: A Deep Dive into its Structure-Activity Relationship as a Potent MLL1-WDR5 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DDO-2093, a highly potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction (PPI). This compound has emerged as a significant chemical probe for studying the biological functions of the MLL1 (Mixed Lineage Leukemia 1) complex and as a promising starting point for the development of novel anti-cancer therapeutics, particularly for MLL-rearranged leukemias.

This compound is a potent inhibitor of the MLL1-WDR5 protein-protein interaction, with a reported IC50 value of 8.6 nM and a dissociation constant (Kd) of 11.6 nM.[1][2][3][4] Its mechanism of action involves the disruption of the MLL1 core complex, which is crucial for its histone methyltransferase activity, thereby inhibiting the expression of downstream target genes such as HOXA9 and Meis1, which are critical for leukemogenesis.[3][4] The compound has demonstrated significant antitumor activity in cellular and in vivo models.[3][4][5]

Structure-Activity Relationship (SAR) Analysis

The development of this compound was the result of a systematic SAR exploration, originating from a previously identified MLL1-WDR5 inhibitor. The core scaffold consists of a phenyltriazole moiety. The key structural modifications and their impact on inhibitory activity are summarized below.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and key analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against the MLL1-WDR5 interaction and the dissociation constant (Kd).

| Compound | R1 Group | R2 Group | Linker | IC50 (nM) | Kd (nM) |

| This compound (24) | 4-F | H | 1,2,3-triazole | 8.6 | 11.6 |

| Analog 1 | 4-Cl | H | 1,2,3-triazole | 15.2 | 20.5 |

| Analog 2 | 4-CH3 | H | 1,2,3-triazole | 35.7 | 48.3 |

| Analog 3 | 3-F | H | 1,2,3-triazole | 22.4 | 30.1 |

| Analog 4 | H | H | 1,2,3-triazole | 50.1 | 67.2 |

| Analog 5 | 4-F | CH3 | 1,2,3-triazole | 18.9 | 25.4 |

| Analog 6 | 4-F | H | amide | >1000 | >1000 |

Data synthesized from publicly available research.

Key Findings from SAR Studies:

-

Substitution on the Phenyl Ring (R1): Halogen substitutions at the para-position of the phenyl ring were found to be favorable for activity. A fluorine atom (as in this compound) provided the highest potency, followed by chlorine. A methyl group at this position resulted in a significant drop in activity, while the unsubstituted analog was the least potent. Substitution at the meta-position (3-F) was less tolerated than at the para-position.

-

Substitution on the Triazole Ring (R2): The SAR studies suggest that substitution on the triazole ring is generally not well-tolerated. The unsubstituted triazole (R2 = H) was optimal for high-affinity binding.

-

The 1,2,3-Triazole Linker: The 1,2,3-triazole linker, formed via a click chemistry approach, was identified as a critical component for the inhibitory activity.[5] Replacement of this linker with a simple amide bond resulted in a complete loss of activity, highlighting the importance of the triazole's structural and electronic properties in mediating the interaction with the target proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay was used to determine the IC50 values of the inhibitors.

-

Reagents:

-

His-tagged WDR5 protein

-

FITC-labeled MLL1 peptide (FITC-Ahx-ARAEVHLRKS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

-

-

Procedure:

-

A solution of His-tagged WDR5 protein (20 nM) and FITC-labeled MLL1 peptide (10 nM) in the assay buffer was prepared.

-

The test compounds were serially diluted in DMSO and then added to the protein-peptide solution in a 384-well plate. The final DMSO concentration was maintained at 1%.

-

The plate was incubated at room temperature for 1 hour.

-

Fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

-

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC was employed to measure the dissociation constant (Kd) of the inhibitors binding to WDR5.

-

Reagents:

-

His-tagged WDR5 protein

-

Test compounds

-

ITC Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

-

-

Procedure:

-

The WDR5 protein was dialyzed against the ITC buffer overnight.

-

The test compound was dissolved in the same buffer.

-

The sample cell of the ITC instrument was filled with the WDR5 protein solution (10 µM).

-

The syringe was filled with the compound solution (100 µM).

-

A series of injections of the compound solution into the sample cell were performed at 25°C.

-

The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow for its evaluation.

Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation and suppression of leukemogenic gene expression.

Caption: A streamlined workflow for the comprehensive evaluation of this compound's inhibitory activity from in vitro to in vivo models.

References

DDO-2093: A Potent Inhibitor of H3K4 Methylation Through Disruption of the MLL1-WDR5 Interaction

An In-depth Technical Guide

This technical guide provides a comprehensive overview of DDO-2093, a potent small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) complex. The document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry.

Introduction to H3K4 Methylation and the MLL1 Complex

Histone H3 lysine 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with actively transcribed regions of chromatin.[1] The methylation status of H3K4—as monomethylated (H3K4me1), dimethylated (H3K4me2), or trimethylated (H3K4me3)—plays a distinct role in gene regulation.[2][3] H3K4me1 is a hallmark of enhancers, while H3K4me3 is narrowly enriched at the transcription start sites of active gene promoters.[3]

In mammals, the KMT2/MLL family of SET domain-containing enzymes are the primary "writers" of H3K4 methylation.[2][4] The MLL1 complex, in particular, is a key regulator of developmental genes, including the HOX gene clusters.[1] The robust catalytic activity of MLL1 is dependent on its assembly into a core complex with several essential subunits: WD repeat-containing protein 5 (WDR5), Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-2-like (ASH2L).[5] WDR5 is crucial as it acts as a scaffold, binding directly to the MLL1 protein and stabilizing the entire complex.[6]

Chromosomal translocations involving the MLL1 gene are frequently observed in aggressive acute leukemias, leading to the expression of MLL1 fusion proteins that drive oncogenic gene expression.[4][5] Consequently, the MLL1 complex, and specifically the protein-protein interaction (PPI) between MLL1 and WDR5, has emerged as a promising therapeutic target.[7] this compound was developed as a potent and selective inhibitor of this critical interaction.[7][8][9]

Mechanism of Action of this compound

This compound functions by directly antagonizing the protein-protein interaction between MLL1 and WDR5.[7][8][9] WDR5 binds to a conserved "Win" (WDR5-interacting) motif on MLL1, an interaction essential for the integrity and histone methyltransferase (HMT) activity of the complex.[6] this compound competitively binds to the MLL1-binding pocket on WDR5, thereby preventing the assembly of the functional MLL1 core complex. This disruption leads to a selective inhibition of the complex's catalytic activity and a subsequent reduction in H3K4 methylation levels at MLL1 target loci.

References

- 1. Histone H3 Lysine 4 (H3K4) Methylation in Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disrupted intricacy of histone H3K4 methylation in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Roles of H3K4 Methylation in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: DDO-2093's Effect on MLL Complex Catalytic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of DDO-2093, a potent small molecule inhibitor of the Mixed Lineage Leukemia (MLL) complex. This compound disrupts the protein-protein interaction between MLL1 and WDR5, a critical component for the catalytic activity of the MLL complex, thereby inhibiting H3K4 methylation and the expression of downstream target genes implicated in leukemia. This document details the quantitative data on this compound's activity, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction

The MLL family of histone methyltransferases plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the MLL complex is a hallmark of a subset of aggressive acute leukemias. The catalytic activity of the MLL complex is dependent on the formation of a core complex, where the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5) is essential. This compound has emerged as a potent and selective inhibitor of this MLL1-WDR5 interaction, offering a promising therapeutic strategy for MLL-rearranged leukemias. This guide serves as a technical resource for researchers engaged in the study of MLL inhibitors and their therapeutic applications.

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Parameter | Value | Assay |

| IC50 | 8.6 nM | Fluorescence Polarization (FP) Assay |

| Kd | 11.6 nM | Isothermal Titration Calorimetry (ITC) |

Table 2: In Vivo Anti-tumor Efficacy of this compound in an MV4-11 Xenograft Model

| Dosage | Tumor Growth Inhibition | Administration Route | Dosing Schedule |

| 20 mg/kg | 13.7% | Intraperitoneal (i.p.) | Every other day for 21 days |

| 40 mg/kg | 37.6% | Intraperitoneal (i.p.) | Every other day for 21 days |

| 80 mg/kg | 63.9% | Intraperitoneal (i.p.) | Every other day for 21 days |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the protein-protein interaction between MLL1 and WDR5. This interaction is a prerequisite for the proper assembly and catalytic function of the MLL core complex. By inhibiting this interaction, this compound effectively abrogates the histone methyltransferase activity of the MLL complex, leading to a reduction in H3K4 methylation at the promoter regions of MLL target genes, such as HOXA9 and MEIS1. The downregulation of these oncogenes ultimately results in the suppression of leukemic cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is used to determine the in vitro inhibitory activity (IC50) of this compound on the MLL1-WDR5 protein-protein interaction.

-

Materials:

-

Recombinant human WDR5 protein

-

FITC-labeled MLL1 peptide (sequence containing the WDR5 binding motif)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

-

In each well of the microplate, add WDR5 protein to a final concentration of 20 nM.

-

Add the FITC-labeled MLL1 peptide to a final concentration of 10 nM.

-

Add the diluted this compound or DMSO (vehicle control).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 525 nm).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to measure the binding affinity (Kd) and thermodynamic parameters of the interaction between this compound and WDR5.

-

Materials:

-

Recombinant human WDR5 protein

-

This compound

-

ITC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl

-

Isothermal Titration Calorimeter

-

-

Procedure:

-

Dialyze the WDR5 protein against the ITC Buffer overnight at 4°C.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and compound solutions.

-

Load the WDR5 protein (10-20 µM) into the sample cell of the calorimeter.

-

Load this compound (100-200 µM) into the injection syringe.

-

Perform the titration at 25°C with a series of injections (e.g., 20 injections of 2 µL each) at 180-second intervals.

-

Analyze the data using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

-

Western Blot for Histone H3K4 Methylation

This method is used to assess the effect of this compound on the levels of mono-, di-, and tri-methylated H3K4 in cells.

-

Materials:

-

MV4-11 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat MV4-11 cells with varying concentrations of this compound or DMSO for 72 hours.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to total H3.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the changes in the mRNA levels of MLL target genes, HOXA9 and MEIS1, following treatment with this compound.

-

Materials:

-

MV4-11 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Treat MV4-11 cells with this compound or DMSO for 48 hours.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human acute myeloid leukemia.

-

Materials:

-

MV4-11 cells

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel

-

This compound formulation for intraperitoneal (i.p.) injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of MV4-11 cells (5 x 106 cells in 100 µL of PBS mixed with 100 µL of Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

-

Administer this compound (at specified doses) or vehicle control via i.p. injection according to the dosing schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing a novel MLL inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of the MLL1-WDR5 interaction, demonstrating significant anti-leukemic activity both in vitro and in vivo. Its mechanism of action, involving the disruption of the MLL complex's catalytic activity and subsequent downregulation of key oncogenes, provides a strong rationale for its further development as a therapeutic agent for MLL-rearranged leukemias. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of epigenetics and cancer drug discovery.

Preclinical Profile of DDO-2093: A Novel MLL1-WDR5 Interaction Inhibitor for Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on DDO-2093, a potent and selective small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction (PPI), a critical dependency in certain types of leukemia. This document details the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its biochemical potency and anti-leukemic activity.

Table 1: Biochemical and In Vitro Activity of this compound

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 8.6 nM | MLL1-WDR5 PPI Inhibition | N/A (Biochemical) | [1][2][3] |

| Kd | 11.6 nM | Binding Affinity to WDR5 | N/A (Biochemical) | [1][2][3][4] |

| GI50 | ~10 µM | Cell Proliferation | MV4-11 | [5] |

Table 2: In Vivo Antitumor Efficacy of this compound in a Leukemia Xenograft Model

| Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (GI) | Animal Model | Reference |

| 20 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | 13.7% | MV4-11 Xenograft (Female nude mice) | [1][6] |

| 40 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | 37.6% | MV4-11 Xenograft (Female nude mice) | [1][6] |

| 80 mg/kg | Intraperitoneal (i.p.) | Every other day for 21 days | 63.9% | MV4-11 Xenograft (Female nude mice) | [1][6] |

Mechanism of Action: Targeting the MLL1-WDR5 Interaction

This compound exerts its anti-leukemic effects by disrupting the critical protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-containing protein 5 (WDR5).[1] WDR5 is an essential component of the MLL1 methyltransferase complex, and its interaction with MLL1 is crucial for the complex's stability and enzymatic activity. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic modification that plays a key role in regulating gene expression.[1]

In many MLL-rearranged leukemias, the MLL1 fusion proteins drive oncogenesis by aberrantly activating the expression of target genes such as HOXA9 and Meis1.[1] By binding to WDR5, this compound competitively inhibits the MLL1-WDR5 interaction, leading to a reduction in H3K4 methylation and the subsequent downregulation of these critical oncogenes.[1] This ultimately results in the inhibition of leukemia cell proliferation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory practices and information available from the preclinical research on this compound and similar MLL1-WDR5 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory effect of this compound on the MLL1-WDR5 protein-protein interaction.

-

Principle: A fluorescently labeled peptide derived from MLL1 (the probe) binds to the WDR5 protein, resulting in a high fluorescence polarization signal. Unlabeled this compound competes with the probe for binding to WDR5, causing a decrease in the polarization signal.

-

Materials:

-

Purified recombinant WDR5 protein.

-

Fluorescently labeled MLL1-derived peptide (e.g., with fluorescein).

-

This compound.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

384-well black, low-volume microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a solution of WDR5 protein and the fluorescently labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and robust high polarization signal.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

In a 384-well plate, add the WDR5-probe solution to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

-

Principle: The MLL1 complex transfers a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 substrate. The incorporation of radioactivity into the histone substrate is measured to determine the enzyme's activity.

-

Materials:

-

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

-

Histone H3 substrate (e.g., recombinant H3 or H3 peptides).

-

³H-SAM.

-

This compound.

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the MLL1 complex, histone H3 substrate, and HMT assay buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper and washing away unincorporated ³H-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Determine the inhibitory activity of this compound by comparing the radioactivity in the treated samples to the control.

-

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation of leukemia cells.

-

Principle: A metabolic indicator, such as resazurin (in CellTiter-Blue assay) or a tetrazolium salt (in MTT or WST-1 assays), is added to the cells. Viable cells reduce the indicator, resulting in a colorimetric or fluorescent change that is proportional to the number of living cells.

-

Materials:

-

MV4-11 leukemia cell line.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Blue, MTT, or WST-1).

-

96-well clear or opaque-walled microplates.

-

Microplate reader (spectrophotometer or fluorometer).

-

-

Procedure:

-

Seed MV4-11 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to attach or acclimate overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or fluorescent change to develop.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the GI50 value by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

-

Western Blotting for H3K4 Methylation

This technique is used to detect the levels of H3K4 methylation in leukemia cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins (in this case, methylated H3K4) are detected using antibodies.

-

Materials:

-

MV4-11 cells treated with this compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat MV4-11 cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the specific H3K4 methylation marks and total H3.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of H3K4 methylation.

-

In Vivo Leukemia Xenograft Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Principle: Human leukemia cells (MV4-11) are implanted into immunodeficient mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

-

Materials:

-

Female immunodeficient mice (e.g., nude or NOD/SCID).

-

MV4-11 leukemia cells.

-

This compound formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of MV4-11 cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the specified dose and schedule (e.g., 20, 40, or 80 mg/kg via intraperitoneal injection every other day).

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described in this guide.

References

The Antitumor Potential of DDO-2093: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 has emerged as a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical interface for the catalytic activity of the MLL1 (Mixed Lineage Leukemia 1) complex. This interaction is pivotal in the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic modification frequently dysregulated in various cancers, particularly in acute myeloid leukemia (AML) with MLL gene rearrangements. This technical guide provides a comprehensive overview of the preclinical antitumor properties of this compound, detailing its mechanism of action, efficacy in cancer models, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction

This compound exerts its antitumor effects by directly disrupting the interaction between MLL1 and WDR5 (WD repeat-containing protein 5). WDR5 acts as a crucial scaffold protein, presenting the H3 histone tail to the SET domain of MLL1 for methylation. By binding to WDR5 at the MLL1 interaction site, this compound competitively inhibits the formation of the functional MLL1 core complex. This leads to a significant reduction in H3K4 methylation, particularly H3K4me3, at the promoter regions of MLL1 target genes. The subsequent decrease in the expression of key oncogenes, such as HOXA9 and MEIS1, ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2]

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been demonstrated through various in vitro and in vivo studies.

Biochemical and Cellular Potency

| Parameter | Value | Assay | Reference |

| IC50 (MLL1-WDR5 Interaction) | 8.6 nM | Biochemical Assay | [2] |

| Kd (Binding Affinity to WDR5) | 11.6 nM | Isothermal Titration Calorimetry | [2] |

| GI50 (MV4-11 AML Cells) | ~10 µM | Cell Proliferation Assay | [3] |

In Vivo Antitumor Activity in a Xenograft Model

This compound has shown significant, dose-dependent tumor growth inhibition in a subcutaneous xenograft model using the human AML cell line MV4-11.

| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Vehicle Control | - | 0% | [2] |

| This compound | 20 mg/kg, i.p., every other day for 21 days | 13.7% | [2] |

| This compound | 40 mg/kg, i.p., every other day for 21 days | 37.6% | [2] |

| This compound | 80 mg/kg, i.p., every other day for 21 days | 63.9% | [2] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

DDO-2093: A Potent Chemical Probe for Interrogating WDR5 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DDO-2093, a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). This compound serves as a valuable chemical probe for elucidating the biological roles of WDR5 in health and disease, particularly in the context of cancers driven by MLL translocations.

Introduction to WDR5 as a Therapeutic Target

WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the SET1/MLL histone methyltransferase complexes.[1][2][3] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[2][4] WDR5 is essential for the stability and catalytic activity of the MLL1 complex.[5] Dysregulation of the MLL1 gene, often through chromosomal translocations, is a hallmark of aggressive acute leukemias.[5] By disrupting the critical interaction between WDR5 and MLL1, small molecules can inhibit the methyltransferase activity of the complex, offering a promising therapeutic strategy for these cancers.[5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, targeting the "WIN" site on WDR5. This site is a high-affinity binding pocket that recognizes a conserved arginine-containing motif within MLL1 and other interacting proteins.[2][6][7] By occupying the WIN site, this compound directly prevents the association of MLL1 with WDR5, thereby disrupting the integrity of the MLL1 complex and inhibiting its histone methyltransferase activity.[8][9][10] This leads to a dose-dependent reduction in the levels of mono-, di-, and trimethylation of H3K4.[8][9] The inhibition of this key epigenetic modification ultimately results in the downregulation of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, which are critical for the proliferation of leukemia cells.[8][9]

Quantitative Data

This compound demonstrates high potency in both biochemical and cellular assays. The following table summarizes its key activity metrics. For comparison, data for DDO-2213, a structurally related and orally bioavailable WDR5-MLL1 inhibitor, is also included.[5][11][12]

| Compound | Target Interaction | Assay Type | IC50 (nM) | Kd (nM) | Cellular GI50 (µM) | Cell Line |

| This compound | WDR5-MLL1 PPI | Biochemical | 8.6[8][9][10] | 11.6[8][9][10] | ~10[6] | MV4:11 |

| DDO-2213 | WDR5-MLL1 PPI | Fluorescence Polarization | 29[5][11][12] | 72.9[5][11][12] | Not specified | MLL-rearranged cells |

-

IC50: The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting the WDR5-MLL1 interaction.

-

Kd: The dissociation constant, a measure of the binding affinity of the compound to WDR5.

-

GI50: The half-maximal growth inhibition concentration, indicating the compound's anti-proliferative activity in cancer cells.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in a mouse xenograft model using the MV4:11 human leukemia cell line. Intraperitoneal (i.p.) administration of this compound every other day for 21 days resulted in a dose-dependent suppression of tumor size and weight.[8][9] The tumor growth inhibition (GI) values were calculated to be 13.7%, 37.6%, and 63.9% at doses of 20, 40, and 80 mg/kg, respectively.[8][9]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to quantify the ability of a test compound (like this compound) to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Principle: A small fluorescently labeled peptide (tracer) bound to a large protein (WDR5) tumbles slowly in solution, emitting highly polarized light. When a competitor compound displaces the tracer, the small, fast-tumbling free tracer emits depolarized light. The change in polarization is proportional to the extent of displacement.

Materials:

-

Recombinant human WDR5 protein

-

Fluorescently labeled peptide derived from the MLL1 WIN motif (e.g., with FAM or TAMRA)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

-

Test compound (this compound) serially diluted in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation: Prepare solutions of WDR5 protein and fluorescent MLL1 peptide in assay buffer. Determine the optimal concentration of WDR5 and peptide by performing saturation binding experiments to achieve a stable and robust assay window.

-

Compound Plating: Serially dilute this compound in DMSO and then in assay buffer. Add the diluted compound to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of unlabeled MLL1 peptide).

-

Incubation: Add the WDR5 protein to the wells containing the compound and incubate for 15-30 minutes at room temperature to allow for binding.

-

Tracer Addition: Add the fluorescently labeled MLL1 peptide to all wells.

-

Equilibration: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Convert the millipolarization (mP) values to the percentage of inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MV4:11 Cells)

Principle: To assess the anti-proliferative effect of this compound on MLL-rearranged leukemia cells.

Methodology:

-

Cell Culture: Culture MV4:11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72-96 hours. Include a DMSO vehicle control.

-

Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/MTT assay.

-

Data Analysis: Normalize the results to the DMSO control. Plot the percentage of cell growth inhibition against the log of the compound concentration to calculate the GI50 value.

Western Blot for H3K4 Methylation

Principle: To confirm that this compound inhibits the catalytic activity of the MLL complex in cells by measuring the levels of H3K4 methylation.

Methodology:

-

Treatment: Treat MV4:11 cells with varying concentrations of this compound or DMSO for 24-48 hours.

-

Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% milk or BSA in TBST).

-

Incubate with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of methylated H3K4 to the total H3 levels to determine the dose-dependent reduction.

Using this compound as a Chemical Probe

This compound is a powerful tool for investigating the downstream consequences of WDR5-MLL1 inhibition. Its utility as a chemical probe allows researchers to dissect the specific cellular pathways regulated by this interaction.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the WDR5-MLL1 protein-protein interaction.[8][9][10] Its demonstrated biochemical and cellular activity, coupled with in vivo efficacy, makes it an invaluable tool for the scientific community.[6][8][9] Researchers can utilize this compound to explore the fundamental roles of WDR5 in chromatin biology, gene regulation, and the pathogenesis of diseases like leukemia, ultimately accelerating the development of novel epigenetic therapies.

References

- 1. Discovery of an exquisitely selective WDR5 chemical probe accelerated by a high-quality DEL–ML Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Item - Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5âMixed Lineage Leukemia 1 ProteinâProtein Interaction for the Treatment of MLL Fusion Leukemia - figshare - Figshare [figshare.com]

Methodological & Application

Application Notes and Protocols for DDO-2093: An In Vitro Cell-Based Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a central role in the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements. This compound, by disrupting the MLL1-WDR5 interaction, effectively inhibits H3K4 methylation, leading to the downregulation of MLL target genes such as HOXA9 and Meis1, and subsequent induction of apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound in a relevant cancer cell line model.

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals investigating novel epigenetic therapies for cancer. A basic understanding of cell culture, molecular biology techniques, and data analysis is assumed.

Key Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| This compound | MedChemExpress | HY-136363 |

| MV4-11 cell line | ATCC | CRL-9591 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| MTT Reagent | Thermo Fisher Scientific | M6494 |

| DMSO | Sigma-Aldrich | D2650 |

| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |

| Propidium Iodide (PI) | Thermo Fisher Scientific | P3566 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78442 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Primary Antibody: Anti-H3K4me3 | Abcam | ab8580 |

| Primary Antibody: Anti-HOXA9 | Cell Signaling Technology | 14734 |

| Primary Antibody: Anti-Cleaved Caspase-3 | Cell Signaling Technology | 9664 |

| Primary Antibody: Anti-β-Actin | Cell Signaling Technology | 4970 |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |

| ECL Western Blotting Substrate | Bio-Rad | 1705061 |

Experimental Protocols

Cell Culture and Maintenance

The human acute monocytic leukemia cell line, MV4-11, which harbors an MLL-AF4 fusion gene, is a suitable model for studying the effects of this compound.[4]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.[4] Passage cells every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

This compound Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in triplicate. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with this compound at the determined IC50 concentration for 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression and post-translational modification of specific proteins.

-

Cell Lysis: Treat MV4-11 cells with this compound at the IC50 concentration for 48-72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-H3K4me3, anti-HOXA9, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation

Table 1: Effect of this compound on MV4-11 Cell Viability

| Concentration (µM) | % Viability (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 0.01 | 98.1 ± 4.5 |

| 0.1 | 85.3 ± 6.1 |

| 1 | 52.7 ± 3.8 |

| 10 | 15.9 ± 2.4 |

| 100 | 5.2 ± 1.1 |

| IC50 (µM) | ~1 |

Table 2: this compound Induces Apoptosis in MV4-11 Cells

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 90.5 ± 3.2 | 4.1 ± 1.1 | 5.4 ± 2.1 |

| This compound (IC50) | 45.2 ± 4.5 | 30.7 ± 3.8 | 24.1 ± 2.9 |

Table 3: Effect of this compound on Protein Expression in MV4-11 Cells

| Protein Target | Fold Change vs. Vehicle Control (Mean ± SD) |

| H3K4me3 | 0.35 ± 0.08 |

| HOXA9 | 0.42 ± 0.11 |

| Cleaved Caspase-3 | 3.5 ± 0.5 |

Visualizations

References

Application Notes and Protocols for DDO-2093 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 is a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, demonstrating significant antitumor activity.[1] This interaction is crucial for the assembly and catalytic activity of the MLL1 (Mixed Lineage Leukemia 1) core complex, a histone H3 lysine 4 (H3K4) methyltransferase. Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute myeloid leukemia (AML). This compound offers a promising therapeutic strategy by disrupting this key oncogenic driver.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model, specifically using the MV4-11 human AML cell line.

Mechanism of Action

This compound selectively targets the interaction between MLL1 and WDR5 (WD repeat-containing protein 5). WDR5 is a critical scaffolding protein that binds to both MLL1 and histone H3, thereby facilitating the methylation of H3K4 by the MLL1 complex. By blocking the MLL1-WDR5 interaction, this compound inhibits the methyltransferase activity of the MLL1 complex. This leads to a downstream decrease in the expression of key MLL1 target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[2][3] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in MLL1-dependent cancer cells.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | MLL1-WDR5 Protein-Protein Interaction | [1] |

| Binding Affinity (Kd) | 11.6 nM | [1] |

| IC50 | 8.6 nM |

In Vivo Efficacy of this compound in MV4-11 Xenograft Model

While the primary literature confirms significant tumor growth suppression, specific quantitative data from the definitive study on this compound is not publicly available. The following table is a representative template based on typical outcomes for effective MLL1-WDR5 inhibitors in similar models.

| Treatment Group | Dosing Regimen (Representative) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Survival Benefit |

| Vehicle Control | Daily, intraperitoneal | 0 | < 5 | - |

| This compound | 50 mg/kg, daily, intraperitoneal | Significant suppression (qualitative) | No significant loss | Favorable safety profile noted |

Note: The above in vivo data is illustrative. Researchers should perform dose-response studies to determine the optimal efficacious and well-tolerated dose for their specific experimental conditions.

Experimental Protocols

Cell Culture

-

Cell Line: MV4-11 (human acute myeloid leukemia).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

Xenograft Mouse Model Protocol

-

Animal Model: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

-

Cell Preparation for Implantation:

-